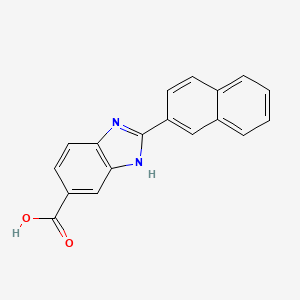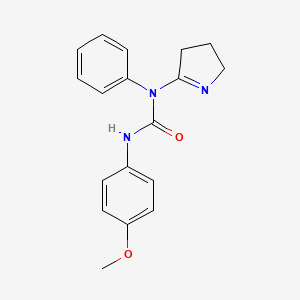
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Diuretic Properties and Potential Hypertension Remedy
- Polymorphic Modifications : A study by Shishkina et al. (2018) on a closely related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, discovered two polymorphic modifications with strong diuretic properties, suggesting potential as a new remedy for hypertension. The polymorphic structures differed in crystal packing and organizational levels, indicating versatility in molecular arrangement and potential applications in hypertension management (Shishkina et al., 2018).
2. Metal-Free Synthesis of Polysubstituted Pyrroles
- Green Chemistry Approach : Kumar et al. (2017) described a metal-free method for synthesizing polysubstituted pyrrole derivatives, similar to the compound . This process utilized intermolecular cycloaddition in an aqueous medium, highlighting an environmentally friendly approach to creating complex pyrrole structures with potential applications in various fields, including pharmaceuticals and material science (Kumar et al., 2017).
3. Analgesic and Anti-Inflammatory Activity
- Pharmacological Evaluation : Muchowski et al. (1985) explored derivatives of 5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, similar in structure to the compound of interest. These compounds showed significant anti-inflammatory and analgesic activities, suggesting their potential use as analgesic agents in humans. Their study included quantitative structure-activity relationship (QSAR) studies, providing a deeper understanding of the molecular basis for these activities (Muchowski et al., 1985).
4. Conducting Polymers Based on Pyrrole Derivatives
- Electrochemical and Chemical Properties : Pandule et al. (2014) synthesized a series of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole, which is structurally related. These polymers showed unique electrochemical properties and good thermal stability, indicating their potential use in electronic applications. The study emphasized the influence of substituents on electrical conductivity and stability (Pandule et al., 2014).
5. Electrochromic Properties of Dithienylpyrroles-Based Polymers
- High-Contrast Electrochromic Devices : Su et al. (2017) investigated dithienylpyrroles-based electrochromic polymers for use in high-contrast electrochromic devices (ECDs). These polymers exhibited different colors in various oxidation states and demonstrated high ΔTmax values, indicating their suitability for ECD applications. The study provided insights into the design of efficient ECDs using pyrrole-based polymers (Su et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-11-9-14(10-12-16)20-18(22)21(17-8-5-13-19-17)15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJUMUDRDFTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2978715.png)
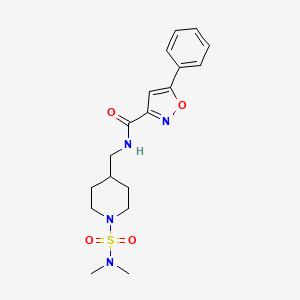
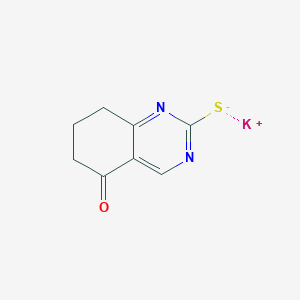
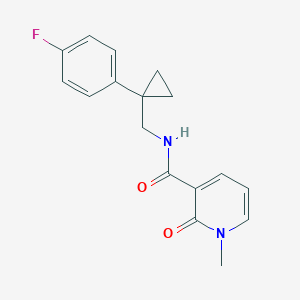
![4-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2978721.png)
![[5-Chloro-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B2978724.png)
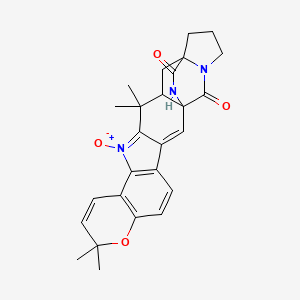

![3-Chloro-4-[[6-(2-methoxyethoxy)pyridin-3-yl]methylamino]-1-methylpyridin-2-one](/img/structure/B2978727.png)
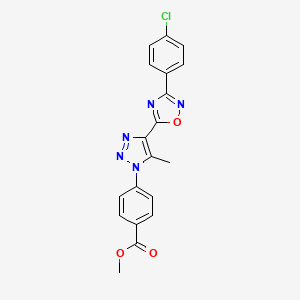
![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2978733.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-phenylacetamide](/img/structure/B2978734.png)
